molecular formula C11H13NO2 B1303031 (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid CAS No. 1049984-33-9

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No. B1303031
M. Wt: 191.23 g/mol
InChI Key: XTJDGOQYFKHEJR-VHSXEESVSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes discussing properties like the compound’s melting and boiling points, solubility, density, and chemical stability.


Scientific Research Applications

Synthesis and Characterization

  • Practical and Efficient Synthesis : A key application is the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a crucial chiral building block for creating biologically active compounds. This synthesis process, developed by Ohigashi, Kikuchi, and Goto (2010), involves a stereospecific and regioselective chlorination, followed by a nitrile anion cyclization, yielding an 84% overall yield from (R)-styrene oxide (Ohigashi, Kikuchi, & Goto, 2010).

  • Spectroscopic Analysis and Computational Studies : Devi, Fatma, and colleagues (2018) conducted a detailed spectroscopic analysis and computational study of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. They utilized density functional theory (DFT) to explore structural and thermodynamic parameters, providing insights into the molecule's properties (Devi et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDGOQYFKHEJR-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376074
Record name (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid

CAS RN

1049984-33-9
Record name (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
R Perlikowska, J Piekielna, M Mazur… - Bioorganic & medicinal …, 2014 - Elsevier
In our efforts to develop new candidate drugs with antinociceptive and/or antidepressant-like activity, two novel endomorphin-2 (EM-2, Tyr-Pro-Phe-Phe-NH 2 ) analogs, containing …
H Jiang, Q Jiang, C Ge - Tetrahedron Letters, 2017 - Elsevier
A novel domino Michael/retro-oxa-Michael/Michael/Aldol condensation reaction was developed via the reaction of 3-(benzyloxy)propanal with β-nitroalkenes catalyzed by secondary …

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